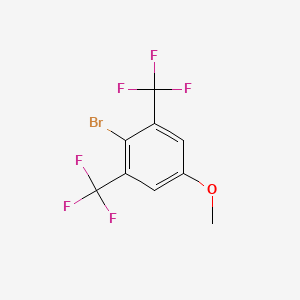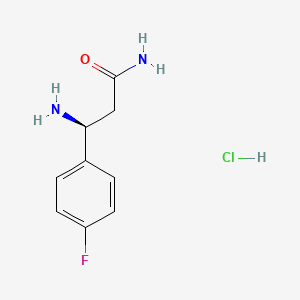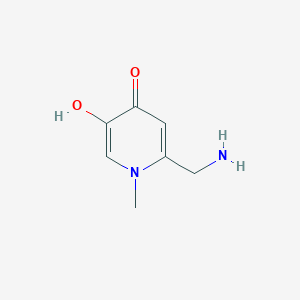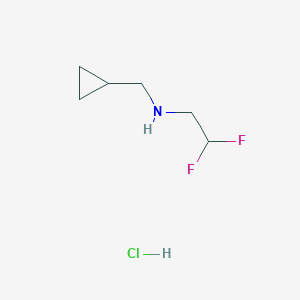
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride, also known as 4-BTFBC, is a halogenated aromatic compound commonly used in organic synthesis and as a reagent in various laboratory experiments. It is a colorless liquid that is insoluble in water, but soluble in many organic solvents. It has a boiling point of 93.5°C and a melting point of -62.4°C. 4-BTFBC has been used for a variety of applications in scientific research, including the synthesis of organic compounds, the preparation of organic materials, the study of reaction mechanisms, and the exploration of biochemical and physiological effects.
Applications De Recherche Scientifique
Organometallic Methods in Chemical Synthesis
4-Bromo-2,3,5,6-tetrafluorobenzotrichloride has been studied for its potential in modern organometallic synthesis. Research demonstrated the use of similar compounds in creating various benzoic acids and bromobenzoic acids, showcasing the role of halogenated compounds in complex chemical reactions (Schlosser & Heiss, 2003).
Studies in Steric Pressure and Molecular Structure
Investigations into the steric pressure and molecular structure of halogenated compounds have involved compounds similar to this compound. These studies help understand the interactions and reactivity of such compounds under various conditions (Schlosser et al., 2006).
Radical Scavenging and Antioxidant Properties
The compound has been linked to research on bromophenols, which have demonstrated significant DPPH radical scavenging activity. This suggests potential antioxidant properties, which could have implications in various fields including pharmacology and material science (Li et al., 2008).
Environmental and Microbial Interactions
Research on similar halogenated benzoates has provided insights into their environmental interactions and microbial degradation. Understanding the metabolic pathways of these compounds can inform environmental cleanup strategies and the development of bioremediation techniques (van den Tweel et al., 1987).
Catalyst in Organic Synthesis
The compound has been studied in the context of catalytic systems for organic synthesis, demonstrating its potential in facilitating complex chemical reactions (Shigeno et al., 2019).
Fluorescence and Binding Properties
Research has shown that bromo- and fluorobenzene derivatives can exhibit unique fluorescence and binding properties. These characteristics can be crucial in developing new materials for sensors, imaging, and other technological applications (Hertz et al., 2017).
Mécanisme D'action
Target of Action
It is known to be an aryl fluorinated building block , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an aryl fluorinated building block , it likely participates in various chemical reactions to form more complex structures. The bromine and chlorine atoms present in the molecule could potentially undergo nucleophilic substitution reactions, while the fluorine atoms could participate in hydrogen bonding interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrCl3F4/c8-2-5(14)3(12)1(7(9,10)11)4(13)6(2)15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFMQKIRWQAUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrCl3F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

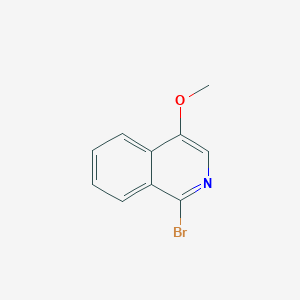
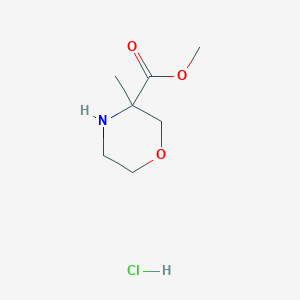
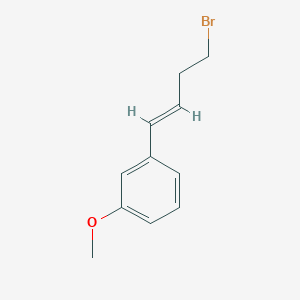
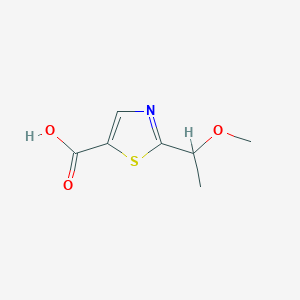


![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)
![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
